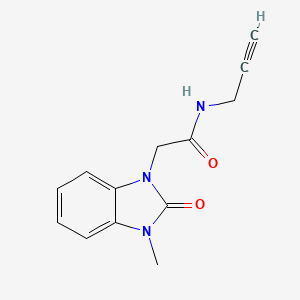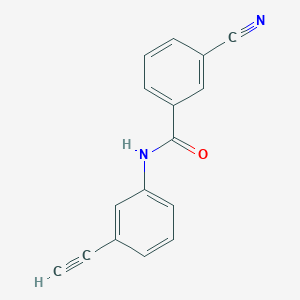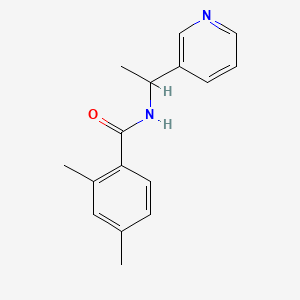
6-methoxy-N-propan-2-ylquinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-N-propan-2-ylquinoline-2-carboxamide, also known as MPQC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MPQC is a quinoline derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 6-methoxy-N-propan-2-ylquinoline-2-carboxamide involves its binding to the α4β2 subtype of nicotinic acetylcholine receptors. This binding leads to activation of the receptor and subsequent release of neurotransmitters such as dopamine and acetylcholine. The activation of these receptors has been reported to enhance cognitive function and improve memory.
Biochemical and Physiological Effects
6-methoxy-N-propan-2-ylquinoline-2-carboxamide has been reported to have various biochemical and physiological effects, including enhancement of cognitive function and memory. It has also been reported to have neuroprotective effects and to improve motor function in animal models of Parkinson's disease. Additionally, 6-methoxy-N-propan-2-ylquinoline-2-carboxamide has been shown to inhibit the proliferation of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-methoxy-N-propan-2-ylquinoline-2-carboxamide in lab experiments is its selectivity for the α4β2 subtype of nicotinic acetylcholine receptors. This selectivity allows for more specific targeting of these receptors and reduces the potential for off-target effects. However, one limitation of using 6-methoxy-N-propan-2-ylquinoline-2-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for 6-methoxy-N-propan-2-ylquinoline-2-carboxamide research, including its potential use as a therapeutic agent for cognitive disorders such as Alzheimer's disease. Additionally, further studies are needed to investigate the neuroprotective effects of 6-methoxy-N-propan-2-ylquinoline-2-carboxamide and its potential use in the treatment of Parkinson's disease. Furthermore, the development of new methods for synthesizing 6-methoxy-N-propan-2-ylquinoline-2-carboxamide with improved solubility and selectivity could lead to new applications in scientific research.
Synthesemethoden
6-methoxy-N-propan-2-ylquinoline-2-carboxamide can be synthesized using various methods, including the reaction of 6-methoxyquinoline-2-carboxylic acid with isopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. Another method involves the reaction of 6-methoxy-2-nitrobenzoic acid with isopropylamine followed by reduction of the nitro group using hydrogen gas and palladium on carbon. These methods have been reported to produce high yields of 6-methoxy-N-propan-2-ylquinoline-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
6-methoxy-N-propan-2-ylquinoline-2-carboxamide has been used in scientific research for various purposes, including as a fluorescent probe for imaging of biological tissues and cells. It has also been used as a tool for studying the function of nicotinic acetylcholine receptors in the brain. 6-methoxy-N-propan-2-ylquinoline-2-carboxamide has been reported to selectively bind to the α4β2 subtype of nicotinic acetylcholine receptors, which are involved in cognitive processes such as learning and memory.
Eigenschaften
IUPAC Name |
6-methoxy-N-propan-2-ylquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)15-14(17)13-6-4-10-8-11(18-3)5-7-12(10)16-13/h4-9H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYHAVVEWCRUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NC2=C(C=C1)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-propan-2-ylquinoline-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Chlorophenyl)-4-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B7457727.png)

![1-(3-fluoro-4-methoxyphenyl)-N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-N-methylmethanamine](/img/structure/B7457731.png)
![2-{[2-(4-Methylpiperazin-1-yl)quinazolin-4-yl]amino}ethanol](/img/structure/B7457739.png)








